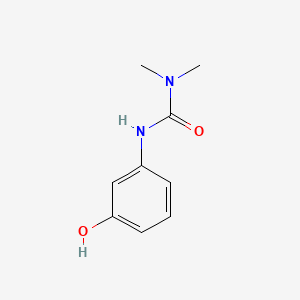

3-(3-Hydroxyphenyl)-1,1-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Hydroxyphenyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicidal Properties

One of the primary applications of 3-(3-hydroxyphenyl)-1,1-dimethylurea is as a herbicide. Its effectiveness in controlling weeds makes it an important compound in agricultural practices. The compound functions by inhibiting specific biochemical pathways in plants, leading to their growth suppression. This application is particularly relevant in horticultural settings where weed management is crucial for crop yield and quality .

Chemical Structure and Mechanism

The structural formula of this compound allows it to interact with plant enzymes involved in photosynthesis and growth regulation. The herbicidal activity can be attributed to its ability to mimic natural plant hormones, disrupting normal physiological processes .

Pharmaceutical Applications

Drug Synthesis

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various therapeutic agents. It is particularly useful in the development of drugs targeting metabolic disorders due to its structural similarities with other biologically active molecules . The synthesis methods have been optimized to improve yield and reduce production costs, making it a viable option for large-scale drug manufacturing .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties, suggesting potential applications in pain management therapies. Ongoing studies aim to elucidate the specific mechanisms through which these effects occur, paving the way for new drug formulations .

Environmental Science

Pollutant Degradation

this compound has been investigated for its role in the degradation of environmental pollutants, particularly in water treatment processes. Studies have shown that compounds similar to this urea can facilitate the breakdown of harmful substances through photocatalytic reactions under UV light exposure . The ability to enhance the degradation rates of persistent organic pollutants makes it a candidate for environmental remediation technologies.

Research Findings on Degradation Kinetics

Experimental data reveal that under controlled conditions, this compound can significantly accelerate the degradation of certain pollutants. For instance, when subjected to UV irradiation, degradation rates were found to increase substantially compared to untreated samples . This property highlights its potential utility in developing effective water purification systems.

Data Summary

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Agriculture | Herbicide | Inhibits plant growth by disrupting hormonal pathways |

| Pharmaceuticals | Drug synthesis | Intermediate for therapeutic agents |

| Environmental Science | Pollutant degradation | Enhances breakdown of organic pollutants via photocatalysis |

Case Studies

-

Case Study 1: Herbicidal Efficacy

A study conducted on various crop types demonstrated that applications of this compound resulted in a significant reduction in weed biomass without adversely affecting crop yield. The results indicated a selective action against specific weed species, underscoring its potential as a targeted herbicide. -

Case Study 2: Photocatalytic Degradation

In laboratory experiments focused on pollutant removal from water sources, the introduction of this compound into contaminated samples enhanced the degradation rates of toxic compounds by up to 90% when exposed to UV light. This finding supports its application in developing advanced water treatment solutions.

Propiedades

Número CAS |

4849-46-1 |

|---|---|

Fórmula molecular |

C9H12N2O2 |

Peso molecular |

180.2 g/mol |

Nombre IUPAC |

3-(3-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-4-3-5-8(12)6-7/h3-6,12H,1-2H3,(H,10,13) |

Clave InChI |

HQSQPMWCWCOTBH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)O |

SMILES canónico |

CN(C)C(=O)NC1=CC(=CC=C1)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.